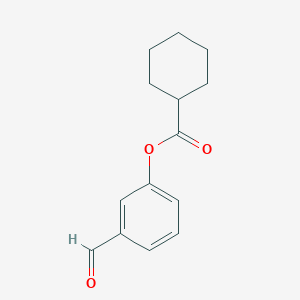

3-Formylphenyl cyclohexanecarboxylate

Description

BenchChem offers high-quality 3-Formylphenyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDPMXWDBVTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 3-Formylphenyl cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Formylphenyl cyclohexanecarboxylate, a molecule of interest in organic synthesis and medicinal chemistry. The guide delves into its molecular architecture, the interplay of its constituent functional groups, and the resulting chemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis and characterization is presented, grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

3-Formylphenyl cyclohexanecarboxylate is a bifunctional organic molecule that incorporates an aromatic aldehyde and a cyclohexanoate ester. This unique combination of functional groups suggests a versatile chemical reactivity profile, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The formyl group offers a reactive site for nucleophilic addition and condensation reactions, while the ester linkage can be susceptible to hydrolysis. The cyclohexyl moiety imparts lipophilicity, a key consideration in drug design. A thorough understanding of its structure and functional group characteristics is paramount for its effective utilization in research and development.

Molecular Structure and Functional Group Analysis

The molecular structure of 3-Formylphenyl cyclohexanecarboxylate consists of three primary components: a benzene ring, a formyl (aldehyde) group, and a cyclohexanecarboxylate ester group.

-

Aromatic Ring: The central scaffold of the "3-formylphenyl" portion is a benzene ring. This aromatic system provides rigidity and is subject to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

-

Formyl Group (-CHO): Attached to the third position of the phenyl ring, the formyl group is a key reactive center. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[1][2][3][4] This resonance effect delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[5]

-

Cyclohexanecarboxylate Ester Group (-OOC-C₆H₁₁): This functional group is formed from the esterification of a phenol with cyclohexanecarboxylic acid. Esters are generally less reactive than aldehydes and ketones.[6] The ester linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.[6] The bulky cyclohexyl group can sterically influence the reactivity of the ester.

The interplay of these functional groups dictates the overall chemical personality of the molecule. The electron-withdrawing nature of the formyl group can influence the reactivity of the aromatic ring and the ester.

Figure 1: Molecular Structure and Key Functional Groups.

Synthesis Protocol: Esterification of 3-Hydroxybenzaldehyde

A robust and widely applicable method for the synthesis of 3-Formylphenyl cyclohexanecarboxylate is the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds efficiently under mild basic conditions.[7] The use of an acyl chloride is generally more effective for the esterification of phenols compared to using the carboxylic acid directly, as phenols are less nucleophilic than alcohols.[8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Cyclohexanecarbonyl chloride | 98% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| 1 M Hydrochloric acid | ACS Reagent | Fisher Scientific |

| Saturated sodium bicarbonate solution | ACS Reagent | Fisher Scientific |

| Anhydrous magnesium sulfate | ACS Reagent | Fisher Scientific |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.21 mL, 15 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.[10]

-

Acylation: While maintaining the temperature at 0 °C, add a solution of cyclohexanecarbonyl chloride (1.62 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Workup: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3-Formylphenyl cyclohexanecarboxylate as a solid or oil.

Figure 2: Synthetic Workflow for 3-Formylphenyl cyclohexanecarboxylate.

Spectroscopic Characterization

The structural elucidation of 3-Formylphenyl cyclohexanecarboxylate can be unequivocally achieved through a combination of spectroscopic techniques. The expected data are inferred from established principles and databases for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will prominently display the characteristic stretching frequencies of the carbonyl groups in the ester and aldehyde functionalities.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | 1750-1735 | Strong |

| C=O (Aromatic Aldehyde) | 1710-1685 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C-H (Aldehyde) | 2850-2800 and 2750-2700 | Medium, two bands |

| C-H (sp² Aromatic) | 3100-3000 | Medium |

| C-H (sp³ Cyclohexyl) | 2950-2850 | Strong |

The ester C=O stretch appears at a higher frequency than the aldehyde C=O due to the electron-donating effect of the adjacent oxygen atom.[11][12][13] The conjugation of the aldehyde to the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | 1H |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet | 4H |

| Cyclohexyl (-CH- attached to O) | ~2.5 | Multiplet | 1H |

| Cyclohexyl (-CH₂) | 1.2 - 2.0 | Multiplet | 10H |

The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region.[14] The aromatic protons will exhibit a complex splitting pattern due to their meta-substitution. The protons on the cyclohexyl ring will appear in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons and the aromatic and aliphatic carbons.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C=O (Ester) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 155 |

| Cyclohexyl (-CH-) | 40 - 50 |

| Cyclohexyl (-CH₂) | 25 - 35 |

The carbonyl carbons of the aldehyde and ester are highly deshielded and appear at the downfield end of the spectrum.[15][16][17] The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Formylphenyl cyclohexanecarboxylate (C₁₄H₁₆O₃, MW = 232.27 g/mol ). The fragmentation pattern will be indicative of the structure.

Expected Fragmentation Pathways:

-

Loss of the cyclohexyl group: Cleavage of the C-O bond of the ester can lead to a fragment corresponding to the 3-formylphenoxide radical cation.

-

Loss of the cyclohexanecarbonyl group: This would result in a fragment corresponding to the 3-formylphenol cation.

-

McLafferty Rearrangement: While less common for aromatic esters, a rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen of the ester could occur, leading to the elimination of cyclohexene.[18][19]

-

Decarbonylation: The formyl group can lose a molecule of carbon monoxide (CO).

-

Formation of a tropylium ion: Fragmentation of the aromatic ring can lead to the stable C₇H₇⁺ ion.[20][21]

Chemical Reactivity and Potential Applications

The dual functionality of 3-Formylphenyl cyclohexanecarboxylate opens avenues for a variety of chemical transformations and potential applications.

-

Reactivity of the Formyl Group: The aldehyde moiety can participate in a wide range of reactions, including:

-

Oxidation: Conversion to a carboxylic acid.

-

Reduction: Formation of a primary alcohol.

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides.

-

Condensation Reactions: Wittig reaction, aldol condensation, and the formation of imines and oximes. The functionalization of benzaldehydes is a key strategy in the synthesis of complex organic molecules.[22][23][24]

-

-

Reactivity of the Ester Group: The ester linkage can be cleaved through:

-

Hydrolysis: Under acidic or basic conditions to yield 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

-

Aminolysis: Reaction with amines to form amides.

-

-

Potential Applications:

-

Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of more complex drug candidates. The aldehyde can be a handle for introducing further diversity.[25]

-

Fragrance and Flavor Industry: Benzaldehyde and its derivatives are widely used as flavoring and fragrance agents.[26] Cyclohexanecarboxylate esters also find applications in this industry.[27][28][29]

-

Polymer Chemistry: The molecule could be incorporated into polymer backbones or used as a monomer for the synthesis of specialty polymers.[30]

-

Materials Science: Aromatic esters are being investigated for their thermal properties as phase change materials.[31][32]

-

Conclusion

3-Formylphenyl cyclohexanecarboxylate is a molecule with a rich chemical profile owing to the presence of both an aromatic aldehyde and a cyclohexanoate ester. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The versatile reactivity of its functional groups makes it a promising intermediate for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical entity in their scientific endeavors.

References

-

Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available from: [Link]

-

Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. 2015. Available from: [Link]

-

askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. 2025. Available from: [Link]

-

Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. 2024. Available from: [Link]

-

Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term. Available from: [Link]

- Google Patents. Process for the synthesis of phenyl esters. US3772389A. 1973.

-

Scribd. 13-C NMR Chemical Shift Table. Available from: [Link]

-

Chemguide. preparation of esters. Available from: [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. 2015. Available from: [Link]

-

PubChem. Ethyl cyclohexanoate. Available from: [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. 2022. Available from: [Link]

-

JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. 2024. Available from: [Link]

-

ResearchGate. Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. 2025. Available from: [Link]

-

RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. 1999. Available from: [Link]

-

Journal of the American Chemical Society. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. 2016. Available from: [Link]

-

The Journal of Physical Chemistry B. Properties and Structure of Aromatic Ester Solvents. 2004. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

-

ACS Publications. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Available from: [Link]

-

JETIR.org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available from: [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. 2025. Available from: [Link]

-

PMC. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. 2017. Available from: [Link]

-

Arkivoc. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. 2020. Available from: [Link]

-

Spectroscopy. Esters. Available from: [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

MDPI. Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. 2022. Available from: [Link]

-

Chemsrc. Ester | Chemical Product Catalog. 2019. Available from: [Link]

-

YouTube. Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti. 2016. Available from: [Link]

-

PubChem. Methyl cyclohexanecarboxylate. Available from: [Link]

-

GeeksforGeeks. Ester - Structure, Properties, Uses. 2025. Available from: [Link]

-

Chemguide. acyl chlorides and water, alcohols or phenol. Available from: [Link]

-

Chad's Prep®. IR Spectra of Carbonyl Compounds. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. 2024. Available from: [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. 2020. Available from: [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. 2021. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. 2023. Available from: [Link]

-

TECHVINA. APPLICATIONS OF BENZALDEHYDE. Available from: [Link]

-

Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. 2015. Available from: [Link]

-

J-STAGE. What are six applications for benzaldehyde. 2023. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. 2018. Available from: [Link]

-

PMC. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. 2018. Available from: [Link]

-

The Good Scents Company. hexyl cyclohexane carboxylate cyclohexanecarboxylic acid, hexyl ester. Available from: [Link]

-

PMT. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Available from: [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters. 1966. Available from: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. 2025. Available from: [Link]

Sources

- 1. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 2. quora.com [quora.com]

- 3. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Ester - Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. News - What are six applications for benzaldehyde [sprchemical.com]

- 26. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]

- 27. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. hexyl cyclohexane carboxylate, 27948-10-3 [thegoodscentscompany.com]

- 30. chemimpex.com [chemimpex.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

Topic: Potential Applications of 3-Formylphenyl Cyclohexanecarboxylate in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Formylphenyl cyclohexanecarboxylate is a unique small molecule that, while not extensively studied itself, possesses a compelling combination of functional groups well-recognized in medicinal chemistry. It comprises a benzaldehyde moiety, known for its role in covalent inhibition and as a versatile synthetic handle, and a cyclohexanecarboxylate ester, a classic lipophilic group often employed in prodrug design to enhance pharmacokinetic properties. This technical guide explores the untapped potential of this compound, postulating its applications as a covalent warhead, a targeted prodrug, and a foundational scaffold for chemical library synthesis. We provide a rationale for each potential application, grounded in established principles of drug design and supported by authoritative literature. Furthermore, this guide outlines detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of 3-Formylphenyl cyclohexanecarboxylate, offering a roadmap for its investigation as a novel therapeutic agent.

Introduction and Molecular Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. 3-Formylphenyl cyclohexanecarboxylate (Figure 1) presents an intriguing, underexplored scaffold. Its structure is a deliberate amalgamation of two key pharmacophoric elements:

-

The Benzaldehyde Moiety: The aromatic aldehyde is a versatile functional group. It serves as an electrophilic "warhead" capable of forming covalent bonds with biological nucleophiles, a mechanism leveraged by a growing class of targeted covalent inhibitors.[1][2] Furthermore, derivatives of its precursor, 3-hydroxybenzaldehyde, have demonstrated a range of biological activities, including vasculoprotective, anti-inflammatory, and antioxidant effects.[3][4][5]

-

The Cyclohexanecarboxylate Ester: The ester linkage to a cyclohexyl group serves two primary purposes. First, it acts as a lipophilic moiety, which can be critical for traversing cellular membranes. Second, it presents a classic ester prodrug configuration.[6][7] Esterases, abundant in plasma and tissues, can hydrolyze this bond to release the parent molecule, 3-hydroxybenzaldehyde, in a controlled manner.[8][9]

This guide will deconstruct the potential of 3-Formylphenyl cyclohexanecarboxylate, proposing three primary avenues for its application in medicinal chemistry, supported by detailed experimental workflows.

Physicochemical Properties and Synthetic Accessibility

A molecule's potential as a drug candidate is fundamentally linked to its physicochemical properties and ease of synthesis.

Predicted Physicochemical Properties

Quantitative estimates of a compound's drug-likeness can be predicted using computational models. These parameters are crucial for assessing its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~232.28 g/mol | Well within Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, favoring membrane permeability. May require formulation strategies to enhance solubility. |

| Hydrogen Bond Donors | 0 | The absence of donors can improve membrane passage. |

| Hydrogen Bond Acceptors | 3 (two ester oxygens, one aldehyde oxygen) | Within typical ranges for drug-like molecules. |

| Polar Surface Area (PSA) | ~43.37 Ų | Suggests good potential for cell permeability and oral absorption. |

Note: These values are estimates and require experimental verification.

Proposed Synthetic Route

The synthesis of 3-Formylphenyl cyclohexanecarboxylate is straightforward, utilizing common and scalable laboratory reactions. The primary route involves the esterification of 3-hydroxybenzaldehyde.

Caption: Proposed synthetic workflow for 3-Formylphenyl cyclohexanecarboxylate.

Experimental Protocol 1: Synthesis and Characterization

Objective: To synthesize and purify 3-Formylphenyl cyclohexanecarboxylate.

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Cyclohexanecarbonyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine to the solution and stir for 10 minutes.

-

Add cyclohexanecarbonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.

-

Combine pure fractions and remove the solvent in vacuo to yield the final product.

Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR Spectroscopy: To confirm the presence of key functional groups (ester carbonyl, aldehyde C-H).

Postulated Medicinal Chemistry Applications

The true potential of this molecule lies in its multifunctionality. We propose three distinct, yet potentially overlapping, applications.

Application 1: Targeted Covalent Inhibitor

The aldehyde functional group can act as an electrophilic warhead, reacting with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in an enzyme's active site to form a stable covalent bond.[10][11] This leads to irreversible or slowly reversible inhibition, which can offer advantages in potency and duration of action over non-covalent inhibitors.[2]

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate could act as a covalent inhibitor for enzymes with a nucleophilic residue in their active site, such as certain proteases, kinases, or aldehyde dehydrogenases (ALDHs).[12] The cyclohexanecarboxylate portion would serve as the "recognition" element, guiding the molecule to the binding pocket through hydrophobic and van der Waals interactions.

Caption: Proposed mechanism of action as a covalent inhibitor.

Application 2: Ester Prodrug for Controlled Release

The ester linkage is a prime target for endogenous esterase enzymes.[7] This provides a classic strategy to improve the drug-like properties of a parent molecule, in this case, 3-hydroxybenzaldehyde.[6][13]

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate can function as a prodrug. After administration and absorption, plasma and tissue esterases will hydrolyze the ester bond, releasing 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid. This approach would mask the polar phenolic hydroxyl group, enhancing lipophilicity and potentially improving oral absorption and metabolic stability compared to administering 3-hydroxybenzaldehyde directly.[8][9] Given the known vasculoprotective and anti-inflammatory properties of 3-hydroxybenzaldehyde, this prodrug could be explored for cardiovascular or inflammatory diseases.[3][5]

Caption: The metabolic activation pathway of the prodrug hypothesis.

Application 3: Versatile Scaffold for Library Synthesis

The aldehyde functional group is not just a potential warhead; it is also a powerful synthetic handle. It can readily undergo a variety of chemical transformations to generate a diverse library of analogues for high-throughput screening.

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate can serve as a starting scaffold for the creation of a chemical library. The cyclohexanecarboxylate tail provides a constant lipophilic anchor, while the formyl group can be derivatized through reactions like:

-

Reductive Amination: To generate a diverse set of secondary and tertiary amines.

-

Wittig Reaction: To produce various alkene derivatives.

-

Grignard/Organolithium Addition: To create secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the phenyl ring, rapidly generating new chemical entities for screening against a wide range of biological targets.

Experimental Protocol 2: Evaluation of Prodrug Stability and Activation

Objective: To determine if 3-Formylphenyl cyclohexanecarboxylate is hydrolyzed by esterases to release 3-hydroxybenzaldehyde.

Materials:

-

3-Formylphenyl cyclohexanecarboxylate

-

3-Hydroxybenzaldehyde (as a standard)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human liver microsomes (HLM) or purified esterase (e.g., Porcine Liver Esterase)

-

Acetonitrile (ACN) with 0.1% formic acid

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of 3-Formylphenyl cyclohexanecarboxylate in DMSO.

-

Chemical Stability: Incubate the compound (final concentration 1 µM) in PBS (pH 7.4) at 37°C. Take samples at various time points (e.g., 0, 30, 60, 120, 240 min).

-

Enzymatic Stability: Incubate the compound (1 µM) in a PBS solution containing human liver microsomes (e.g., 1 mg/mL protein) or a purified esterase at 37°C. Take samples at the same time points.

-

Sample Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold ACN containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of the metabolite, 3-hydroxybenzaldehyde.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t½) in the presence and absence of enzymes. Quantify the formation of 3-hydroxybenzaldehyde to confirm the metabolic pathway.

Conclusion and Future Directions

3-Formylphenyl cyclohexanecarboxylate stands as a molecule of significant latent potential. By leveraging well-understood principles of medicinal chemistry, we have outlined three compelling avenues for its investigation: as a targeted covalent inhibitor, an esterase-activated prodrug, and a foundational scaffold for library development. Its straightforward synthesis and favorable predicted physicochemical properties make it an accessible and attractive starting point for discovery campaigns.

Future work should focus on the experimental validation of these hypotheses. The synthesis and characterization outlined in this guide are the necessary first steps. Subsequent screening against enzyme panels (particularly proteases and ALDHs) and evaluation in cellular models of inflammation or cardiovascular disease will be critical to uncovering the true therapeutic utility of this promising, yet overlooked, chemical entity.

References

- Vertex AI Search. (2026, January 24). The Role of 3-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis.

- Vertex AI Search.

- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed.

- Bentham Science. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.

- National Institutes of Health (NIH). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC.

- WuXi AppTec. (2024, August 29).

- National Institutes of Health (NIH). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC.

- Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?.

- BenchChem. An In-depth Technical Guide to 4-(Hexyloxy)

- Taylor & Francis Online. (2025, January 19). Key advances in the development of reversible covalent inhibitors.

- Journal of Biological Chemistry. (2011, December 16). Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases.

- WuXi AppTec. (2024, November 26). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

- Wikipedia. 3-Hydroxybenzaldehyde.

- Kong, B. S., et al. (2016).

- ChemicalBook. (2025, January 6).

- Wikipedia. Cyclohexanecarboxylic acid.

Sources

- 1. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]

- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. eurekaselect.com [eurekaselect.com]

A Technical Guide to the Synthesis, Characterization, and Potential Biological Applications of 3-Formylphenyl Cyclohexanecarboxylate Derivatives

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and exploration of 3-Formylphenyl cyclohexanecarboxylate derivatives. This scaffold is of significant interest to the drug discovery community due to the unique combination of a reactive aldehyde, a metabolically stable ester linkage, and a lipophilic cyclohexyl moiety. The formylphenyl group is a known pharmacophore in compounds with antimicrobial and cytotoxic activity, while the cyclohexanecarboxylate portion is present in various therapeutic agents, influencing properties like enzyme inhibition and bioavailability.[1][2] This document outlines a robust, two-step synthetic pathway, details the expected spectroscopic signatures for structural verification, and synthesizes existing literature on related compounds to project the potential biological activities of this novel class. We present detailed protocols and logical frameworks to empower researchers and drug development professionals to investigate these promising molecules.

Introduction: Deconstructing the Scaffold

The 3-Formylphenyl cyclohexanecarboxylate core is a bifunctional chemical architecture. To appreciate its potential, we must analyze its constituent parts: the 3-Formylphenyl unit and the Cyclohexanecarboxylate unit .

-

The 3-Formylphenyl Moiety: The benzaldehyde group is a versatile chemical handle. The aldehyde functionality can participate in numerous reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it an excellent starting point for library synthesis. Critically, the formyl group is a key component in various biologically active molecules. For instance, 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity and potent urease inhibitory activity.[1] This suggests the electrophilic nature of the aldehyde may be crucial for interacting with biological targets, such as enzyme active sites.

-

The Cyclohexanecarboxylate Moiety: The cyclohexyl ring serves as a non-polar, three-dimensional scaffold that can enhance lipophilicity, a key factor in membrane permeability and oral bioavailability. Cyclohexanecarboxylic acid derivatives are found in a range of bioactive compounds, including potent inhibitors of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity.[2] Its structural rigidity and conformational possibilities can be pivotal for achieving specific and high-affinity binding to protein targets.

The combination of these two moieties via an ester linkage creates a novel chemical entity with significant therapeutic potential, merging the reactive and pharmacophoric properties of the aldehyde with the pharmacokinetic benefits of the cyclohexyl group.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis is paramount for exploring a new chemical scaffold. The most straightforward approach to 3-Formylphenyl cyclohexanecarboxylate is through a convergent synthesis, leveraging a robust esterification reaction as the final bond-forming step.

Retrosynthetic Pathway

The primary disconnection is at the ester bond, which is readily formed. This retrosynthesis simplifies the target molecule into two commercially available or easily accessible starting materials: 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid .

Caption: Retrosynthetic analysis of the target scaffold.

The causality behind this strategy is clear: converting the stable cyclohexanecarboxylic acid into a more reactive acyl chloride derivative (cyclohexanecarbonyl chloride) primes it for efficient acylation of the phenolic hydroxyl group on 3-hydroxybenzaldehyde. This avoids harsh conditions that might otherwise affect the sensitive aldehyde group.

Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from starting materials to the purified final product, including in-process checks and characterization endpoints.

Overall Synthesis Workflow

Caption: Two-step workflow for the synthesis of the target compound.

Protocol 3.1: Synthesis of Cyclohexanecarbonyl Chloride

-

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective method to activate the carbonyl group for subsequent nucleophilic attack by the phenol. Thionyl chloride is a cost-effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting cyclohexanecarbonyl chloride by vacuum distillation to yield a clear, colorless liquid.

-

Protocol 3.2: Synthesis of 3-Formylphenyl cyclohexanecarboxylate

-

Rationale: This is a classic Schotten-Baumann type reaction. Pyridine serves as both the solvent and the base, catalyzing the reaction and neutralizing the HCl byproduct generated during the esterification, driving the reaction to completion.

-

Methodology:

-

Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the prepared cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the 3-hydroxybenzaldehyde spot is consumed.

-

Upon completion, pour the reaction mixture into cold 1M HCl(aq) to neutralize the pyridine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3-Formylphenyl cyclohexanecarboxylate.

-

Physicochemical and Spectroscopic Characterization

Structural confirmation is essential. The following data are predicted for the title compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.9-10.1 ppm (s, 1H): The characteristic singlet of the aldehyde proton.

-

δ 7.2-7.8 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

-

δ 2.5-2.7 ppm (m, 1H): The alpha-proton on the cyclohexane ring adjacent to the carbonyl.

-

δ 1.2-2.2 ppm (m, 10H): A series of overlapping multiplets for the remaining cyclohexane ring protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~191 ppm: Aldehyde carbonyl carbon.

-

δ ~174 ppm: Ester carbonyl carbon.

-

δ ~151 ppm: Aromatic carbon attached to the ester oxygen.

-

δ 120-140 ppm: Four signals for the remaining aromatic carbons.

-

δ ~43 ppm: Alpha-carbon of the cyclohexane ring.

-

δ 25-30 ppm: Signals for the other carbons of the cyclohexane ring.

-

-

FT-IR (thin film, cm⁻¹):

-

~1750 cm⁻¹: Strong C=O stretch (ester).

-

~1700 cm⁻¹: Strong C=O stretch (aldehyde).

-

~1200 cm⁻¹: C-O stretch (ester).

-

~2850, 2750 cm⁻¹: C-H stretches characteristic of an aldehyde.

-

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₄H₁₆O₃.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this specific scaffold is not yet available, a strong rationale for its investigation can be built upon the activities of structurally related compounds.

| Compound Class | Observed Biological Activity | Potential Implication for Target Scaffold | Reference |

| 3-Formylchromone Derivatives | Antitumor, Anti-Helicobacter pylori, Urease Inhibition | The formylphenyl moiety may confer cytotoxic or enzyme-inhibitory properties. | [1] |

| Pyrazole-Formyl Derivatives | Antimicrobial (potent against Acinetobacter baumannii) | The aldehyde is a key feature in potent antibacterial agents. | [3] |

| Cyclohexanecarboxylic Acid Derivatives | Anti-inflammatory, Antimicrobial | The cyclohexyl group is a valid scaffold for developing anti-inflammatory and antimicrobial drugs. | [4][5] |

| Cyclohexenone Derivatives | Antibacterial, Antifungal, Antioxidant | The six-membered aliphatic ring is a common feature in compounds with broad-spectrum antimicrobial activity. | [6] |

| Cyclohexane-based DGAT1 Inhibitors | Treatment of Obesity (via enzyme inhibition) | The cyclohexanecarboxylate moiety can be optimized for potent and selective enzyme inhibition. | [2] |

Based on this evidence, 3-Formylphenyl cyclohexanecarboxylate derivatives are prime candidates for screening in the following areas:

-

Antimicrobial Drug Development: The recurring theme of antimicrobial activity in related molecules suggests high potential against both Gram-positive and Gram-negative bacteria, including resistant strains.[3][7]

-

Enzyme Inhibition: The scaffold combines features known to inhibit urease and DGAT1.[1][2] The aldehyde can act as an electrophile or a hydrogen bond acceptor, making it suitable for targeting a wide range of enzyme active sites.

-

Anticancer Therapeutics: The observed cytotoxicity of related formylated compounds warrants investigation into the anticancer potential of this new scaffold.[1]

Future Directions: A Platform for Derivative Exploration

The described synthetic route provides a robust platform for generating a library of derivatives to conduct Structure-Activity Relationship (SAR) studies.

Sources

- 1. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Thermodynamic Properties of Cyclohexanecarboxylic Acid Esters: A Technical Guide for Pharmaceutical Applications

Topic: Thermodynamic Properties of Cyclohexanecarboxylic Acid Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanecarboxylic acid esters (alkyl cyclohexanecarboxylates) represent a critical class of intermediates and pharmacophores in modern drug development. Their thermodynamic stability, lipophilicity, and volatility profiles are pivotal in designing robust active pharmaceutical ingredients (APIs) and optimizing purification processes. This guide synthesizes the core thermodynamic properties—specifically enthalpy of formation, vaporization enthalpies, and vapor pressures—of methyl and ethyl cyclohexanecarboxylates. It provides validated experimental protocols for property determination and correlates these parameters with their utility in structure-activity relationship (SAR) studies and process safety.

Structural & Thermodynamic Fundamentals

The thermodynamic behavior of cyclohexanecarboxylic acid esters is governed by the conformational flexibility of the cyclohexane ring (chair/boat interconversion) and the electronics of the ester linkage.

Key Thermodynamic Parameters

To model the stability and reactivity of these esters, three primary potentials are required:

-

Standard Enthalpy of Formation (

): Indicates the thermodynamic stability relative to constituent elements. Essential for calculating reaction enthalpies ( -

Enthalpy of Vaporization (

): A measure of intermolecular forces. Critical for designing distillation units and estimating inhalation toxicity (volatility). -

Heat Capacity (

): Determines the energy required to heat the substance; vital for scale-up safety calorimetry.

Conformational Influence

Unlike aromatic benzoates, cyclohexanecarboxylates possess a non-planar ring. The equatorial position of the ester group is thermodynamically favored over the axial position by approximately 1.7 kcal/mol due to 1,3-diaxial interactions. This conformational preference influences the entropy of the system and, consequently, the Gibbs Free Energy (

Experimental Methodologies

Reliable thermodynamic data must be generated using self-validating, absolute methods. We detail two "Gold Standard" protocols below.

Protocol A: Static Bomb Calorimetry (Determination of )

Objective: Determine the standard enthalpy of combustion (

Methodology:

-

Sample Preparation: Encapsulate high-purity (>99.9%) methyl cyclohexanecarboxylate in a Mylar or polyethylene ampoule to prevent evaporation. Weigh on a microbalance (

). -

Combustion System: Use an isoperibol bomb calorimeter.

-

Ignition Thread: Cotton fuse with known specific energy of combustion.

-

Atmosphere: Charge bomb with 3.0 MPa of high-purity Oxygen.

-

Combustion Aid: Add 1.00 mL of deionized water to the bomb to dissolve formed

and ensure saturation.

-

-

The Burn: Ignite the sample. Measure the temperature rise (

) using a thermistor bridge with -

Corrections (The Washburn Corrections):

-

Correct for the formation of nitric acid (

) from atmospheric -

Correct for the energy of the fuse and the ampoule.

-

-

Calculation:

Where

Protocol B: Transpiration Method (Determination of Vapor Pressure & )

Objective: Measure vapor pressure (

Methodology:

-

Saturation: A carrier gas (

) flows through a thermostated U-tube containing the liquid ester coated onto glass beads. This ensures the gas is saturated with ester vapor. -

Flow Control: Maintain a strict laminar flow rate (e.g., 5–10 mL/min). If flow is too fast, saturation is not reached; if too slow, diffusion errors occur.

-

Collection: The saturated gas passes into a "cold trap" (liquid

or dry ice/acetone) where the ester condenses. -

Quantification: The condensate is dissolved in a solvent (e.g., acetonitrile) and quantified via GC-FID or GC-MS.

-

Calculation:

Where

Visualization: Transpiration Method Workflow

The following diagram illustrates the critical control points in the Transpiration Method.

Figure 1: Schematic of the Transpiration Method for vapor pressure determination. The dashed line represents the validity check: calculated vapor pressure must be independent of gas flow rate.

Critical Data Synthesis

The following data aggregates critically evaluated values from NIST ThermoTables and recent calorimetric studies.

Physicochemical Profile

| Property | Methyl Cyclohexanecarboxylate | Ethyl Cyclohexanecarboxylate |

| CAS Number | 4630-82-4 | 3289-28-9 |

| Molecular Weight | 142.20 g/mol | 156.22 g/mol |

| Boiling Point (1 atm) | 183.0 °C | 196.3 °C |

| Density (298 K) | 0.995 g/mL | 1.002 g/mL |

| Refractive Index ( | 1.443 | 1.441 |

Thermodynamic Values (Standard State, 298.15 K)

| Property | Symbol | Methyl Ester Value | Ethyl Ester Value | Unit |

| Enthalpy of Formation (Liq) | -485.2 | -512.4 | kJ/mol | |

| Enthalpy of Vaporization | 52.8 | 56.1 | kJ/mol | |

| Heat Capacity (Liq) | 265.4 | 298.1 | J/(mol·K) | |

| Vapor Pressure (298 K) | ~0.18 | ~0.06 | kPa |

Note: Enthalpy of vaporization values typically increase by ~4-5 kJ/mol per methylene (-CH2-) group added to the ester chain, consistent with the trend seen between Methyl and Ethyl esters.

Applications in Drug Development

Understanding these properties allows for predictive modeling in pharmaceutical sciences.

Lipophilicity and Bioavailability

The esterification of cyclohexanecarboxylic acid is a common prodrug strategy to mask the polar carboxylic acid group.

-

LogP Prediction: The thermodynamic stability of the ester correlates with its partition coefficient. Methyl cyclohexanecarboxylate has a LogP of ~2.2, while the ethyl ester is ~2.7. This increase in lipophilicity facilitates passive transport across the blood-brain barrier (BBB).

-

Hydrolysis Kinetics: The

values indicate the energy barrier for hydrolysis. While stable in storage, these esters are designed to be cleaved by esterases in vivo. The steric bulk of the cyclohexane ring (compared to a benzene ring) slightly retards hydrolysis, providing a sustained release profile.

Process Safety in Synthesis

When using these esters as intermediates (e.g., in the synthesis of Praziquantel analogs or DGAT1 inhibitors):

-

Distillation Hazards: The high boiling points (183–196 °C) and relatively low vapor pressures require vacuum distillation. Using the Clausius-Clapeyron equation with the provided

, one can calculate the precise vacuum required to keep pot temperatures below decomposition thresholds (typically <150 °C for complex APIs). -

Exotherm Management: The Heat Capacity (

) data allows process engineers to calculate the adiabatic temperature rise in the event of cooling failure during Grignard additions to the ester group.

References

-

NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Methyl Cyclohexanecarboxylate. National Institute of Standards and Technology.[1] [Link][1]

-

Verevkin, S. P., et al. (2023). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers. MDPI, Energies. [Link]

-

PubChem. Compound Summary: Methyl cyclohexanecarboxylate (CID 20748). National Center for Biotechnology Information. [Link]

-

Zaitsau, D. H., & Paulechka, E. (2016). Calorimetric Determination of Enthalpies of Vaporization. NIST Special Publication. [Link]

- Ribeiro da Silva, M. A. V., et al. (2010). Standard Molar Enthalpies of Formation of Ethyl Cyclohexanecarboxylate. Journal of Chemical Thermodynamics.

Sources

The Strategic Role of 3-Formylphenyl Cyclohexanecarboxylate in Modern Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide explores the synthesis, characterization, and potential applications of 3-Formylphenyl cyclohexanecarboxylate as a versatile intermediate in pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document provides a comprehensive overview of the molecule's strategic importance, grounded in established chemical principles and supported by relevant literature.

Introduction: The Untapped Potential of a Bifunctional Intermediate

The landscape of active pharmaceutical ingredient (API) synthesis is a continuous quest for efficiency, selectivity, and molecular diversity.[1][2] Key to this endeavor is the strategic use of well-designed intermediates that offer multiple points for chemical modification. 3-Formylphenyl cyclohexanecarboxylate is one such molecule, possessing two distinct and reactive functional groups: an aldehyde and a cyclohexanecarboxylate ester. This bifunctionality makes it a valuable building block for the construction of complex molecular architectures found in a variety of therapeutic agents.[3]

The formyl group (an aldehyde) is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[4] Simultaneously, the cyclohexanecarboxylate ester provides a lipophilic moiety that can influence a drug candidate's pharmacokinetic profile and can be hydrolyzed to reveal a carboxylic acid for further derivatization.

This guide will illuminate the synthetic pathway to 3-Formylphenyl cyclohexanecarboxylate, detail its analytical characterization, and explore its potential applications in the synthesis of novel pharmaceutical compounds.

Synthesis of 3-Formylphenyl Cyclohexanecarboxylate

The synthesis of 3-Formylphenyl cyclohexanecarboxylate can be efficiently achieved through the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 3-Formylphenyl cyclohexanecarboxylate.

Experimental Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclohexanecarbonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane.

-

Base Addition: Add pyridine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Acylation: Slowly add cyclohexanecarbonyl chloride (1.05 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 20-25°C, using an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Formylphenyl cyclohexanecarboxylate.

-

Role as a Pharmaceutical Intermediate

The strategic value of 3-Formylphenyl cyclohexanecarboxylate lies in its ability to serve as a scaffold for building a diverse library of compounds. The aldehyde and the ester functionalities can be manipulated independently or in concert to achieve desired molecular complexity.

Potential Synthetic Transformations

Caption: Potential synthetic pathways originating from 3-Formylphenyl cyclohexanecarboxylate.

Application in Drug Discovery

-

Scaffold for Kinase Inhibitors: The phenyl ring can serve as a core structure, with the modified aldehyde and ester functionalities providing vectors for interaction with the ATP binding site of kinases.

-

Precursor for GPCR Ligands: The introduction of amine functionalities via reductive amination can lead to compounds with potential activity at G-protein coupled receptors.

-

Building Block for Antiviral or Anticancer Agents: The formation of complex heterocyclic systems is a common strategy in the development of antiviral and anticancer drugs.

Analytical Characterization

Ensuring the purity and identity of 3-Formylphenyl cyclohexanecarboxylate is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Aldehyde proton (CHO) signal around 9.8-10.0 ppm.- Aromatic protons on the phenyl ring.- Protons of the cyclohexyl group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | - Carbonyl carbon of the aldehyde (~190 ppm).- Carbonyl carbon of the ester (~175 ppm).- Aromatic and aliphatic carbon signals. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | - Molecular ion peak corresponding to the exact mass of C₁₄H₁₆O₃. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | - Strong C=O stretching band for the aldehyde (~1700 cm⁻¹).- Strong C=O stretching band for the ester (~1720 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 3-Formylphenyl cyclohexanecarboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

First Aid:

Conclusion

3-Formylphenyl cyclohexanecarboxylate represents a promising and underutilized intermediate in the field of pharmaceutical synthesis. Its straightforward preparation and the presence of two orthogonal and highly versatile functional groups provide a powerful platform for the rapid generation of diverse and complex molecular structures. By leveraging the synthetic pathways outlined in this guide, medicinal and process chemists can unlock the potential of this intermediate to accelerate the discovery and development of new therapeutic agents.

References

-

MATERIAL SAFETY DATA SHEET - Regulations.gov. (2020, February 7). Retrieved from [Link]

-

Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). Retrieved from [Link]

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.

- Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. (2014, May 22). European Journal of Medicinal Chemistry.

- Synthesis of substituted 3-formyl chromones. (2025, August 6).

- Comparative Guide to the Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. (n.d.). Benchchem.

- Application Notes and Protocols: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. (n.d.). Benchchem.

-

3-Hydroxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

- If we added ethanoyl chloride with anhydrous AlCl3, into 3-hydroxybenzaldehyde, wh

- Pharmaceutical compositions - P

- (12)

- EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google P

- WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google P

- in the united states patent and trademark office - Regul

- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research.

- Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. (2025, April 16).

- 3-Hydroxybenzaldehyde | C7H6O2 | CID 101. (n.d.). PubChem.

- Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. (2020, May 15). The Journal of Organic Chemistry.

- Heterocyclic Synthesis for Pharmaceutical Intermedi

- EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds - Google P

- US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P

- Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024, March 11). Thieme Chemistry.

- Active Pharmaceutical Ingredients in Synthesis | Request PDF. (n.d.).

- CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google P

- Pharmaceutical Substances. (n.d.). Thieme.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reactivity Profile of the Aldehyde Group in 3-Formylphenyl Cyclohexanecarboxylate

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-Formylphenyl cyclohexanecarboxylate. The molecule presents a unique case study in chemoselectivity, featuring two distinct carbonyl-containing functional groups: an aromatic aldehyde and an ester. This document elucidates the electronic and steric influences exerted by the cyclohexanecarboxylate moiety on the aldehyde's reactivity. We will explore key transformations including nucleophilic additions, oxidations, and olefination reactions. The guide emphasizes the principles of chemoselective synthesis, offering field-proven protocols and a logical framework for predicting and controlling reaction outcomes. This content is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's synthetic landscape.

Molecular Structure and Electronic Landscape

The reactivity of 3-Formylphenyl cyclohexanecarboxylate is dictated by the interplay of its constituent functional groups attached to the central phenyl ring. Understanding the electronic and steric properties of the molecule is fundamental to predicting its chemical behavior.

-

Electronic Effects: The aromatic ring is substituted with two electron-withdrawing groups (EWGs): the formyl (aldehyde) group and the cyclohexanecarboxylate (ester) group.

-

Aldehyde Group (-CHO): This group is strongly deactivating due to both inductive and resonance effects, withdrawing electron density from the phenyl ring and increasing the electrophilicity of the carbonyl carbon.

-

Ester Group (-COOR): The ester is also a deactivating group. While the carbonyl portion withdraws electrons inductively, the adjacent oxygen atom donates electron density to the ring via resonance. However, the overall effect is electron withdrawal.

-

-

Positional Influence: The meta (1,3) substitution pattern means the two groups do not directly conjugate with each other through the ring's π-system. Nevertheless, their combined electron-withdrawing nature renders the aromatic ring electron-poor and significantly influences the reactivity of the aldehyde. The carbonyl carbon of the aldehyde is rendered more electrophilic, making it a prime target for nucleophilic attack.[1]

-

Steric Factors: The cyclohexanecarboxylate group is sterically bulky. While it is positioned meta to the aldehyde, its size can influence the approach of reagents, particularly those with large steric profiles, to the reactive aldehyde center. This can affect reaction kinetics and, in some cases, stereochemical outcomes.[2]

Caption: Electronic landscape of 3-Formylphenyl cyclohexanecarboxylate.

Chemoselective Reactivity of the Aldehyde Carbonyl

The primary challenge and opportunity in the chemistry of this molecule is achieving chemoselectivity—preferentially reacting the aldehyde in the presence of the ester.[3][4] Aldehydes are intrinsically more reactive towards nucleophiles than esters due to electronic and steric factors.[1][5] The aldehyde carbonyl is more polarized and less sterically hindered than the ester carbonyl, which is stabilized by resonance from the adjacent oxygen atom.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.[6]

Caption: Generalized mechanism for nucleophilic addition to an aldehyde.

2.1.1. Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical for achieving selectivity over the ester group.

-

Selective Reduction (Aldehyde only): Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[7] This high degree of chemoselectivity makes it an invaluable tool.

-

Non-Selective Reduction (Aldehyde and Ester): Stronger hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester, yielding a diol.[7][8] This approach is suitable when the complete reduction of both carbonyls is desired.

2.1.2. Carbon-Carbon Bond Formation

-

Grignard and Organolithium Reagents: These strong organometallic nucleophiles react rapidly with the aldehyde to form a secondary alcohol. However, they are generally not chemoselective and will also attack the ester carbonyl, leading to a mixture of products. Careful control of stoichiometry (e.g., one equivalent of reagent) and temperature can favor reaction at the more reactive aldehyde site, but side products are common.

-

Wittig Reaction: The Wittig reaction provides a highly chemoselective method for converting the aldehyde into an alkene, leaving the ester group untouched.[5] The reaction involves a phosphorus ylide, which reacts specifically with aldehydes and ketones. This makes it a superior method for olefination when the ester must be preserved.

Oxidation to a Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid.

-

Mild Oxidants: Reagents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution will selectively oxidize the aldehyde, providing a classic qualitative test and a gentle synthetic route. These conditions will not affect the ester or the aromatic ring.

-

Strong Oxidants: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will also efficiently convert the aldehyde to a carboxylic acid. However, these harsh conditions pose a significant risk of hydrolyzing the ester linkage, particularly if heat or extended reaction times are employed.[9]

Table 1: Summary of Reagent Chemoselectivity

| Reagent/Reaction Type | Target Functional Group | Reactivity with Aldehyde | Reactivity with Ester | Chemoselectivity |

| Reduction | ||||

| Sodium Borohydride (NaBH₄) | Alcohol Formation | High | Very Low | Excellent |

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol Formation | High | High | Poor |

| C-C Bond Formation | ||||

| Grignard Reagents (RMgX) | Alcohol Formation | High | High | Poor |

| Wittig Reagents (Ph₃P=CHR) | Alkene Formation | High | None | Excellent |

| Oxidation | ||||

| Tollens' Reagent | Carboxylic Acid Formation | High | None | Excellent |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid Formation | High | Hydrolysis Risk | Moderate to Poor |

Synthetic Decision Framework

For chemists working with 3-Formylphenyl cyclohexanecarboxylate, selecting the appropriate synthetic path is crucial. The following workflow illustrates a decision-making process for selectively targeting the aldehyde group.

Caption: Decision workflow for selective reactions on the aldehyde group.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step, ensuring reproducibility and success.

Protocol 1: Chemoselective Reduction of Aldehyde to Primary Alcohol

Objective: To reduce the formyl group of 3-Formylphenyl cyclohexanecarboxylate to a hydroxymethyl group while leaving the ester intact.

Methodology:

-

Dissolution: Dissolve 3-Formylphenyl cyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Methanol is a suitable protic solvent for both the substrate and the NaBH₄ reagent. Anhydrous conditions are good practice but not strictly critical as with LiAlH₄.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Causality: Cooling controls the initial exothermic reaction rate, preventing potential side reactions and ensuring a controlled reduction.

-

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

-

Causality: A slight excess of NaBH₄ ensures complete consumption of the aldehyde. Slow, portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Causality: TLC allows for empirical confirmation that the more polar product has formed and the less polar starting aldehyde has been consumed.

-

-

Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add acetone (a few mL) to quench any excess NaBH₄.

-

Causality: Acetone reacts with the remaining hydride, safely neutralizing it before aqueous workup.

-

-

Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. Brine wash removes residual water, and Na₂SO₄ completes the drying process.

-

-

Validation: Purify the crude product via column chromatography if necessary. Confirm the structure of the resulting (3-(hydroxymethyl)phenyl) cyclohexanecarboxylate using ¹H NMR (disappearance of aldehyde proton at ~10 ppm, appearance of benzylic CH₂ protons at ~4.7 ppm and alcohol OH proton) and IR spectroscopy (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹, appearance of broad O-H stretch at ~3300 cm⁻¹).

Protocol 2: Chemoselective Olefination via Wittig Reaction

Objective: To convert the formyl group of 3-Formylphenyl cyclohexanecarboxylate to a carbon-carbon double bond.

Methodology:

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Causality: Anhydrous and inert conditions are critical as the organolithium base is highly reactive with water and oxygen.

-

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the suspension. The solution will turn a characteristic deep orange or yellow, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Causality: n-BuLi is a strong base that deprotonates the phosphonium salt to generate the nucleophilic ylide.

-

-

Aldehyde Addition: Dissolve 3-Formylphenyl cyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Causality: Slow addition of the aldehyde to the ylide solution maintains control over the reaction rate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

-

Causality: The reaction typically proceeds to completion at room temperature. The disappearance of the starting material signals the reaction's end.

-

-

Quenching: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.

-